molecular formula C18H15N3O4 B2647531 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897616-95-4

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2647531
CAS RN: 897616-95-4
M. Wt: 337.335
InChI Key: VBVICPZQNCXUDG-UHFFFAOYSA-N
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Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported the synthesis of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound involves a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety can chelate the Mg2+ ion .


Chemical Reactions Analysis

The electrochemical reduction of similar compounds, such as 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, has been studied . Two different routes were suggested for the reduction mechanism; a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization and one involving the primarily-formed neutral radical by a second electron uptake and protonation to give the dihydroderivative .


Physical And Chemical Properties Analysis

The average mass of the compound is 299.348 Da and the mono-isotopic mass is 299.072845 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds demonstrate potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activity, highlighting a method for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer and Anti-Lipoxygenase Agents : Another study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research underscores the potential of such compounds in cancer treatment and inflammation management (A. Rahmouni et al., 2016).

Histone Deacetylase Inhibition for Cancer Therapy : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor offers insights into designing cancer therapeutics. It exhibits selective inhibition of HDACs, blocking cancer cell proliferation and inducing apoptosis, with significant in vivo antitumor activity (Nancy Z. Zhou et al., 2008).

Antimicrobial and Antioxidant Activities : A study on the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids explored the antimicrobial and antioxidant activities of synthesized compounds. This research demonstrates the therapeutic potential of these compounds against microbial infections and oxidative stress (M. A. Sindhe et al., 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the literature, similar compounds have shown inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . Molecular docking studies showed that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-10-5-6-21-15(7-10)19-11(2)16(18(21)23)20-17(22)12-3-4-13-14(8-12)25-9-24-13/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVICPZQNCXUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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